molecular formula C8H6FN3 B6202032 5-fluoroquinoxalin-2-amine CAS No. 1895170-02-1

5-fluoroquinoxalin-2-amine

Cat. No.: B6202032
CAS No.: 1895170-02-1
M. Wt: 163.2
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Description

5-Fluoroquinoxalin-2-amine: is a heterocyclic aromatic amine that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 5th position and an amino group at the 2nd position on the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoroquinoxalin-2-amine typically involves the following steps:

    Cyclization Reaction: The starting material, 5-fluoro-1,2-diaminobenzene, undergoes a cyclization reaction with a suitable carbonyl compound, such as glyoxal or its derivatives, to form the quinoxaline ring.

    Amination Reaction: The resulting quinoxaline derivative is then subjected to an amination reaction to introduce the amino group at the 2nd position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

5-Fluoroquinoxalin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-fluoroquinoxalin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the fluorine and amino substitutions.

    6-Fluoroquinoxalin-2-amine: Similar structure with the fluorine atom at the 6th position.

    5-Chloroquinoxalin-2-amine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 5-Fluoroquinoxalin-2-amine is unique due to the presence of the fluorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1895170-02-1

Molecular Formula

C8H6FN3

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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